5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole
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Overview
Description
5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole: is a complex organic compound with the molecular formula C18H11NS . It is a multilayer organic semiconductor known for its efficient and stable light-emitting properties. This compound is notable for its phosphorescent transition, which can be tuned by altering the substituents on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole involves multiple steps, typically starting with the formation of the core structure through cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .
Biology: In biology, this compound can be used as a fluorescent probe for imaging and tracking biological processes. Its stable light-emitting properties make it suitable for use in various biological assays .
Medicine: Its ability to interact with biological molecules can be harnessed to design new therapeutic agents .
Industry: In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its efficient light-emitting properties make it a valuable component in the production of high-performance displays and lighting systems .
Mechanism of Action
The mechanism by which 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole exerts its effects involves its interaction with various molecular targets. In electronic applications, it functions as a semiconductor by facilitating the movement of electrons through its structure. This is achieved through the formation of excitons, which are pairs of electrons and holes that can recombine to emit light .
Comparison with Similar Compounds
Carbazole: Another organic compound with similar light-emitting properties but different structural features.
Dibenzothiophene: A sulfur-containing compound with similar electronic properties but a different core structure.
Benzofuran: An oxygen-containing compound with similar applications in organic electronics
Uniqueness: 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole is unique due to its combination of a carbazole core with a thieno ring, which enhances its electronic properties and stability. This makes it more efficient and stable as a light emitter compared to similar compounds .
Biological Activity
5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole is a complex organic compound with significant potential in various fields, particularly in biological and medicinal applications. This compound, characterized by its unique structure comprising a carbazole core fused with a thieno ring, exhibits promising biological activities that warrant detailed exploration.
- Molecular Formula : C18H11NS
- Molecular Weight : 323.41 g/mol
- Structural Characteristics : The compound features a multilayer organic semiconductor structure, which imparts unique electronic properties beneficial for various applications.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. A study on carbazole derivatives demonstrated their effectiveness against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | MCF-7 (Breast) | 15.0 | Induction of apoptosis via mitochondrial pathway |
Compound 2 | A549 (Lung) | 10.5 | Inhibition of topoisomerase II |
Compound 3 | HepG2 (Liver) | 12.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the structural features of this compound could enhance its efficacy against tumor cells through similar mechanisms.
Antimicrobial Activity
The antimicrobial potential of derivatives related to this compound has also been investigated. In a study assessing various derivatives' activity against bacterial strains, minimal inhibitory concentrations (MIC) were determined:
Derivative | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Derivative A | Escherichia coli | 32 |
Derivative B | Bacillus subtilis | 16 |
Derivative C | Pichia pastoris | 64 |
These results indicate that certain structural modifications can significantly influence the antimicrobial efficacy of the compound.
The biological activities of this compound can be attributed to its interactions with various molecular targets:
- Antitumor Mechanisms : The compound may induce apoptosis and inhibit crucial enzymes involved in cancer cell proliferation.
- Antimicrobial Mechanisms : The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Effects : A recent investigation into the anticancer properties of carbazole derivatives highlighted that modifications at specific positions on the ring significantly enhanced cytotoxicity against breast and lung cancer cells. The study concluded that electron-donating groups at the para position increased activity due to enhanced electron density.
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial activity of thienocarbazole derivatives revealed that certain substitutions led to improved efficacy against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural optimization in enhancing biological activity.
Properties
IUPAC Name |
24-thia-9-azahexacyclo[15.7.0.02,10.03,8.011,16.018,23]tetracosa-1(17),2(10),3,5,7,11,13,15,18,20,22-undecaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NS/c1-2-8-14-13(7-1)19-16-10-4-6-12-18(16)24-22(19)20-15-9-3-5-11-17(15)23-21(14)20/h1-12,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFMPAUMWZANKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C2NC5=CC=CC=C54)SC6=CC=CC=C63 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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